molecular formula C10H9F3O B119097 3-(Trifluoromethyl)phenylacetone CAS No. 21906-39-8

3-(Trifluoromethyl)phenylacetone

Cat. No. B119097
CAS RN: 21906-39-8
M. Wt: 202.17 g/mol
InChI Key: JPHQCDCEBDRIOL-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenylacetone, also known as 1-(α,α,α-Trifluoro-m-tolyl)-2-propanone, is a chemical compound with the molecular formula C10H9F3O . It has a molecular weight of 202.17 g/mol .


Synthesis Analysis

The synthesis of 3-(Trifluoromethyl)phenylacetone has been reported in several studies. For instance, it has been used in the synthesis of (±)-[1-(3-trifluoromethyl)phenyl]-2-propylamine via a reductive amination reaction . Another study reported its use in the synthesis of N-{2-[1-methyl-2-(3-trifluoromethylphenyl]}-aminoethanol .


Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)phenylacetone consists of a phenyl group (C6H4) attached to a trifluoromethyl group (CF3) and an acetone group (CH2COCH3) . The InChI representation of the molecule is InChI=1S/C10H9F3O/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6H,5H2,1H3 .


Physical And Chemical Properties Analysis

3-(Trifluoromethyl)phenylacetone has a boiling point of 283.1±0.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm3 . It has a molar refractivity of 45.4±0.3 cm3 . The compound is considered to have 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Synthesis of Chiral Amines

3-(Trifluoromethyl)phenylacetone can be used as a chiral iminium-type organocatalyst in the synthesis of chiral amines . Chiral amines are important building blocks in the synthesis of a variety of pharmaceuticals and natural products.

Synthesis of Hydroxyl Groups

This compound has also been shown to be effective for the synthesis of hydroxyl groups . Hydroxyl groups are functional groups consisting of a hydrogen atom covalently bonded to an oxygen atom. They are found in many organic compounds, including alcohols and carboxylic acids.

Reductive Amination Reaction

3-(Trifluoromethyl)phenylacetone has been used in the synthesis of (±)-[1-(3-trifluoromethyl)phenyl]-2-propylamine via a reductive amination reaction . Reductive amination is a method for the synthesis of amines that involves the conversion of a carbonyl group to an amine via an intermediate imine.

Synthesis of Aminoethanol Derivatives

The compound has also been used in the synthesis of N-{2-[1-methyl-2-(3-trifluoromethylphenyl]}-aminoethanol . Aminoethanols are a class of organic compounds that contain both an amino group and a hydroxyl group. They are used in the synthesis of a variety of pharmaceuticals and other bioactive compounds.

Proteomics Research

3-(Trifluoromethyl)phenylacetone can be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used to study protein interactions, post-translational modifications, or protein conformational changes.

Organocatalysis

As a chiral iminium-type organocatalyst, 3-(Trifluoromethyl)phenylacetone can be used in asymmetric organic reactions . Organocatalysis is a sub-discipline of chemistry where small organic molecules are used as catalysts for chemical reactions. This can be particularly useful in the synthesis of complex organic molecules with high enantioselectivity.

Safety and Hazards

3-(Trifluoromethyl)phenylacetone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, serious eye irritation, and skin irritation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water and consult a physician .

Mechanism of Action

Target of Action

3-(Trifluoromethyl)phenylacetone, also known as 1-[3-(trifluoromethyl)phenyl]propan-2-one, is a chiral iminium-type organocatalyst . It primarily targets substrates involved in asymmetric organic reactions . The compound’s role is to facilitate the synthesis of chiral amines and hydroxyl groups .

Mode of Action

The compound interacts with its targets through hydrogen bonding and steric interactions . This interaction enables the compound to act as a catalyst in the synthesis of chiral amines and hydroxyl groups . The resulting changes include the formation of new chiral centers in the substrate molecules .

Biochemical Pathways

It is known that the compound plays a role in asymmetric organic reactions . These reactions often involve the creation of new chiral centers, which can significantly affect the properties and activities of the resulting molecules .

Pharmacokinetics

The compound’s physical properties, such as its boiling point of 89-90 °c/05 mmHg and density of 1.204 g/mL at 25 °C , may influence its bioavailability and pharmacokinetic behavior.

Result of Action

The molecular and cellular effects of 3-(Trifluoromethyl)phenylacetone’s action primarily involve the synthesis of chiral amines and hydroxyl groups . These synthesized molecules can have various roles in cellular processes, depending on their specific structures and properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Trifluoromethyl)phenylacetone. For instance, the compound’s boiling point and density suggest that it may be sensitive to changes in temperature and pressure . Additionally, the compound’s efficacy as a catalyst may be affected by the concentration of the substrate and the presence of other molecules in the reaction environment .

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHQCDCEBDRIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176320
Record name 1-(alpha,alpha,alpha-Trifluoro-m-tolyl)acetone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)phenylacetone

CAS RN

21906-39-8
Record name 1-[3-(Trifluoromethyl)phenyl]-2-propanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(alpha,alpha,alpha-Trifluoro-m-tolyl)acetone
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Record name 1-(alpha,alpha,alpha-Trifluoro-m-tolyl)acetone
Source EPA DSSTox
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Record name 1-(α,α,α-trifluoro-m-tolyl)acetone
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Record name 1-(α,α,α-Trifluoro-m-tolyl)-2-propanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3-(Trifluoromethyl)phenylacetone in the synthesis of Fenfluramine?

A1: 3-(Trifluoromethyl)phenylacetone serves as a crucial intermediate in the multi-step synthesis of Fenfluramine []. The provided research outlines a specific synthetic route where this compound undergoes reductive amination with a borohydride reducing agent and an amine to yield Fenfluramine []. This highlights the importance of 3-(Trifluoromethyl)phenylacetone in achieving high-purity Fenfluramine with controlled regioisomer content.

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